proton pump polypeptide 116K

V-ATPase isoform profiling tissue-specific proton pump 116-kDa subunit procurement

The compound registered under CAS 135846-03-6 and listed under the vendor name 'proton pump polypeptide 116K' (molecular formula C15H21NO4) is a small-molecule research chemical, not a full-length 116-kDa protein. Its nomenclature references the 116-kDa a-subunit of the vacuolar-type H⁺-ATPase (V-ATPase), a multi-subunit proton pump responsible for acidifying intracellular compartments in eukaryotic cells.

Molecular Formula C15H21NO4
Molecular Weight 0
CAS No. 135846-03-6
Cat. No. B1178517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameproton pump polypeptide 116K
CAS135846-03-6
Synonymsproton pump polypeptide 116K
Molecular FormulaC15H21NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proton Pump Polypeptide 116K (CAS 135846-03-6): Procurement-Relevant Identity and Class Context


The compound registered under CAS 135846-03-6 and listed under the vendor name 'proton pump polypeptide 116K' (molecular formula C15H21NO4) is a small-molecule research chemical, not a full-length 116-kDa protein . Its nomenclature references the 116-kDa a-subunit of the vacuolar-type H⁺-ATPase (V-ATPase), a multi-subunit proton pump responsible for acidifying intracellular compartments in eukaryotic cells [1]. The a-subunit is the largest membrane-integral component of the V₀ domain and exists as multiple genetically distinct isoforms (a1–a4) with tissue-specific expression and functional differentiation [2]. Critically, no peer-reviewed primary literature or patent directly characterizes CAS 135846-03-6 with quantitative comparative data. The evidence presented below therefore derives from the well-characterized protein family to which the compound's name refers, and the absence of compound-specific differentiation data must be explicitly acknowledged by any prospective procurer.

Why In-Class Substitution of Proton Pump Polypeptide 116K (CAS 135846-03-6) Carries Scientific Risk


The 116-kDa a-subunit of V-ATPase is not a single molecular entity: at least four genetically distinct isoforms (a1/ATP6V0A1, a2/ATP6V0A2, a3/TCIRG1, a4/ATP6V0A4) share only approximately 50% amino acid identity and exhibit mutually exclusive tissue distributions, organelle-targeting determinants, and pharmacological sensitivities [1]. Osteoclast-enriched a3-containing pumps are uniquely vanadate-sensitive (IC₅₀ ~100 µM), whereas a1-containing brain pumps are vanadate-insensitive [2]. Alternative splicing further generates isoforms with differential PEST-site content, predicting distinct intracellular half-lives [3]. Therefore, any research tool referencing the '116-kDa proton pump polypeptide' cannot be assumed functionally equivalent across isoforms or tissue sources. For CAS 135846-03-6 specifically, the absence of published structural identity means the purchaser cannot verify which isoform—if any—the compound's activity maps to, making blind substitution of an alternative 116-kDa-directed reagent a source of uncontrolled experimental variance.

Quantitative Differentiation Evidence for Proton Pump Polypeptide 116K (CAS 135846-03-6) Against Closest Comparators


Isoform-Specific Tissue Distribution: Quantitative mRNA Expression Levels Across a1, a2, and a3 Isoforms

The three 116-kDa subunit isoforms (a1, a2, a3) cloned from chicken show dramatically divergent tissue mRNA expression profiles quantified by ribonuclease protection assay [1]. The a1 and a2 isoforms are highest in brain, intermediate in kidney, and low in liver and bone. In contrast, the a3 isoform exhibits peak expression in bone and liver, moderate levels in kidney, and minimal expression in brain. This differential expression means a reagent targeting the 116-kDa subunit will yield entirely different tissue interactomes depending on isoform specificity. For CAS 135846-03-6, the absence of documented isoform selectivity means the user cannot predict which tissues or cell types the compound will engage. This contrasts with defined isoform-specific tools such as anti-a1 antibodies (brain-specific immunoreactivity) or anti-a3 antibodies (bone/liver-specific immunoreactivity) [1].

V-ATPase isoform profiling tissue-specific proton pump 116-kDa subunit procurement

Differential Inhibitor Sensitivity Across V-ATPase Isoforms: Vanadate and Bafilomycin Pharmacological Fingerprinting

Osteoclast (OC) membrane vesicles containing the a3 isoform of the 116-kDa subunit exhibit a unique pharmacological signature: H⁺ transport is sensitive to vanadate (IC₅₀ ~100 µM), an inhibitor classically selective for P-type ATPases, whereas V-ATPases from monocytes, macrophages, and kidney microsomes (expressing other a-subunit isoforms) are vanadate-insensitive [1]. Additionally, the OC pump is sensitive to the V-ATPase inhibitor bafilomycin A₁ and N-ethylmaleimide. Mattsson et al. (2000) further demonstrated that brain V-ATPase (a1-enriched) and bone V-ATPase (a3-enriched) display differential sensitivity to bafilomycin and the synthetic inhibitor (2Z,4E)-5-(5,6-dichloro-2-indolyl)-2-methoxy-N-[4-(2,2,6,6-tetramethyl)piperidinyl]-2,4-pentadienamide [2]. No such pharmacological profiling data exist for CAS 135846-03-6.

V-ATPase inhibitor selectivity osteoclast proton pump vanadate sensitivity

Sequence Divergence Between Human Osteoclast-Specific (OC-116KDa) and Brain 116-kDa Subunits Quantifies Isoform Distance

The human osteoclast-specific 116-kDa subunit (OC-116KDa, gene TCIRG1/ATP6V0A3) shares only 46.9% and 47.2% amino acid identity with the corresponding 116-kDa polypeptides of rat and bovine brain (a1 isoform), respectively, as determined by cDNA cloning and sequence alignment [1]. This level of divergence—less than half of residues conserved—is comparable to the distance between functionally distinct protein families. OC-116KDa mRNA is undetectable by Northern blot in kidney, liver, skeletal muscle, and brain, but highly expressed in osteoclastomas and localized specifically to multinucleated giant cells by in situ hybridization [1]. For any tool named 'proton pump polypeptide 116K,' the sequence identity to the intended target isoform is the single most critical procurement parameter, yet CAS 135846-03-6 lacks any published sequence or isoform mapping.

OC-116KDa osteoclast proton pump TCIRG1/ATP6V0A3

Alternative Splicing Generates 116-kDa Isoforms with Differential PEST-Mediated Stability Predictions

Within a single isoform class, alternative splicing introduces further diversity. Cloning of bovine brain 116-kDa cDNAs revealed two mRNA species: Type I (containing an 18-bp insert) found exclusively in brain, and Type II (lacking the insert) found in all tissues examined including brain, heart, kidney, liver, and spleen [1]. The 18-bp deletion falls within a predicted PEST (proline-glutamate-serine-threonine) protease-sensitivity motif, suggesting the two splice variants possess different intracellular half-lives [1]. Analogous tissue-specific splicing patterns were confirmed in rat. A purchaser seeking a 116-kDa-directed reagent for turnover studies must therefore verify which splice variant the tool recognizes, as stability differences could confound quantification. CAS 135846-03-6 provides no such verification data.

alternative splicing V-ATPase PEST motif protein half-life regulation

Structural Domain Architecture of the 116-kDa Polypeptide Predicts Functional Constraints on Reagent Design

The deduced amino acid sequence of the rat brain 116-kDa subunit reveals a bipartite domain architecture: a hydrophilic amino-terminal half (>30% charged residues) and a hydrophobic carboxyl-terminal half containing at least six predicted transmembrane regions [1]. The protein's actual calculated molecular mass is 96,267 Da (the 116-kDa designation reflects apparent mobility on SDS-PAGE). This topology positions the N-terminal domain in the cytoplasm (accessible to antibodies and soluble interactors) and the C-terminal domain within the membrane (inaccessible without detergent). Any small molecule or peptide tool targeting the 116-kDa subunit must therefore be designed against a specific topological domain. CAS 135846-03-6, with its small-molecule formula C15H21NO4, lacks published information on which domain—if either—it engages.

V-ATPase structure transmembrane domains subunit a topology

Commercially Available Defined 116-kDa Subunit Control Peptide Provides a Validated Alternative Benchmark

A defined synthetic control peptide (sequence: FSFEHIREGKFDE, corresponding to amino acids 826–838 of rat V-ATPase a1 subunit, UniProt P25286) is commercially available (SySy Cat. 109-0P) and has been functionally validated in preadsorption experiments where it efficiently and specifically blocks Western blot signal from cognate antibodies (Cat. 109 002 and 109 003) . This peptide represents a procurement benchmark: its sequence, isoform origin, epitope location, and validated application are fully documented. Any alternative 116-kDa-related reagent, including CAS 135846-03-6, must be evaluated against this level of characterization. Currently, CAS 135846-03-6 lacks sequence data, validated application protocols, and demonstrated target engagement.

control peptide V-ATPase antibody validation preadsorption control

Recommended Research and Industrial Application Scenarios for Proton Pump Polypeptide 116K (CAS 135846-03-6)


Combinatorial Library Screening Against Defined V-ATPase Isoforms (Requires Supplementary Validation)

CAS 135846-03-6 may be deployed as a screening library component in V-ATPase inhibitor discovery campaigns, provided the user independently establishes (a) which a-subunit isoform(s) the compound engages, (b) whether activity is at the N-terminal cytoplasmic domain or C-terminal transmembrane domain [1], and (c) IC₅₀ values against at least two differentially inhibitable isoform contexts (e.g., osteoclast a3-enriched vs brain a1-enriched V-ATPase preparations) to quantify selectivity [2][3]. Without this validation, hits cannot be triaged by isoform selectivity.

Antibody Development and Epitope-Mapping Studies for Isoform-Specific V-ATPase Detection

If CAS 135846-03-6 is intended as an immunogen or blocking peptide for anti-116-kDa antibody production, users must first determine its sequence relationship to the four human isoforms (ATP6V0A1, ATP6V0A2, TCIRG1/ATP6V0A3, ATP6V0A4), which share only ~47–50% cross-isoform identity [1]. The validated control peptide FSFEHIREGKFDE (a1-specific, AA 826–838) serves as a benchmark for epitope-defined reagent development [2]. Without sequence verification, antibodies raised against CAS 135846-03-6 may exhibit unanticipated cross-reactivity or fail to recognize the intended isoform.

Biochemical Reconstitution and Proton Transport Assays Requiring Defined Subunit Complementation

The 116-kDa subunit is essential for coupling ATP hydrolysis to proton translocation; reconstitution studies using purified V₀ sectors have demonstrated that a2 isoform incorporation is sufficient to form a functional proton channel [1]. Any small-molecule tool claiming 116-kDa-directed activity must be tested in such reconstituted systems against defined isoform backgrounds. CAS 135846-03-6 users should include a1, a2, and a3 reconstituted proteoliposomes as parallel controls to detect isoform-dependent activity, referencing the established differential pharmacology of these isoforms [2].

Osteoclast Biology and Bone Resorption Research (a3/TCIRG1-Specific Context)

The osteoclast-specific a3 isoform (OC-116KDa/TCIRG1) is a validated therapeutic target for lytic bone diseases, and its unique vanadate sensitivity (IC₅₀ ~100 µM) provides a pharmacological handle for selective inhibition [1]. Any compound intended for osteoclast V-ATPase research must demonstrate selectivity against the housekeeping a1/a2 isoforms found in brain, kidney, and other tissues. CAS 135846-03-6 has no published selectivity data and therefore cannot be recommended for osteoclast-specific applications without prior in-house characterization against a3-enriched vs a1-enriched membrane preparations [2].

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